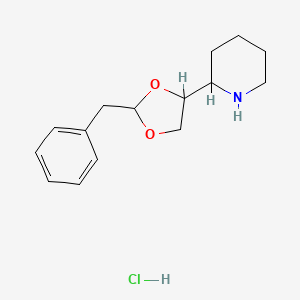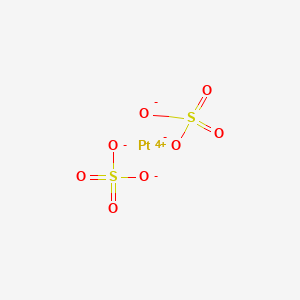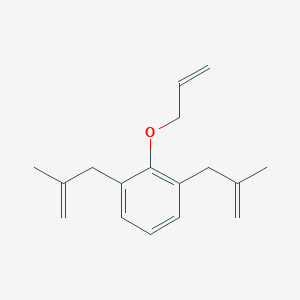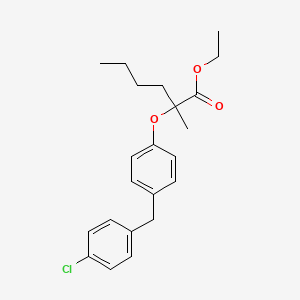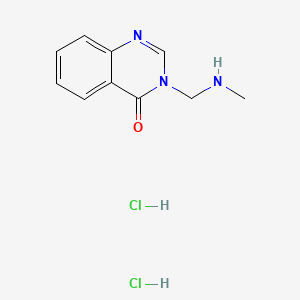
1-Ethoxy-1,3-dimethoxydodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-1,3-dimethoxydodecane is an organic compound with the molecular formula C16H34O3 It is characterized by the presence of ethoxy and methoxy functional groups attached to a dodecane backbone
準備方法
The synthesis of 1-Ethoxy-1,3-dimethoxydodecane typically involves the reaction of dodecane with ethoxy and methoxy reagents under controlled conditions. One common method includes the use of ethyl alcohol and methanol in the presence of an acid catalyst to facilitate the etherification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1-Ethoxy-1,3-dimethoxydodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or methoxy groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
科学的研究の応用
1-Ethoxy-1,3-dimethoxydodecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through etherification and substitution reactions.
Biology: The compound can be utilized in the study of membrane dynamics and lipid interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: It finds applications in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other organic compounds.
作用機序
The mechanism by which 1-Ethoxy-1,3-dimethoxydodecane exerts its effects is primarily through its interaction with other molecules via its ethoxy and methoxy groups. These functional groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s behavior in various environments. The molecular targets and pathways involved depend on the specific application, such as binding to lipid bilayers in biological systems or acting as a nucleophile in chemical reactions.
類似化合物との比較
1-Ethoxy-1,3-dimethoxydodecane can be compared with other similar compounds such as:
1-Methoxy-1,3-dimethoxydodecane: Similar structure but with a different alkoxy group, leading to variations in reactivity and applications.
1-Ethoxy-1,3-dimethoxyhexane:
1-Ethoxy-1,3-dimethoxybenzene: Aromatic compound with distinct chemical behavior due to the presence of a benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer unique properties and applications not shared by its analogs.
特性
CAS番号 |
94088-09-2 |
|---|---|
分子式 |
C16H34O3 |
分子量 |
274.44 g/mol |
IUPAC名 |
1-ethoxy-1,3-dimethoxydodecane |
InChI |
InChI=1S/C16H34O3/c1-5-7-8-9-10-11-12-13-15(17-3)14-16(18-4)19-6-2/h15-16H,5-14H2,1-4H3 |
InChIキー |
JWANSQVVYWAKTI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CC(OC)OCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


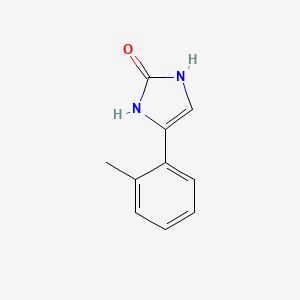
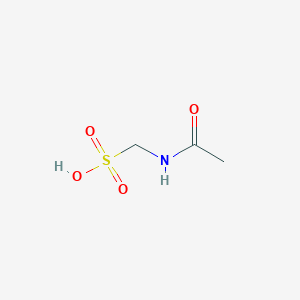

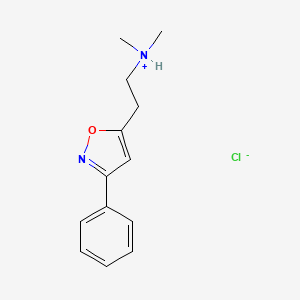

![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
